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Compound of Interest

Compound Name: NSC 109555

Cat. No.: B1680116

For researchers, scientists, and drug development professionals, understanding the precise
target engagement and potential off-target effects of a kinase inhibitor is paramount. This guide
provides a detailed comparison of the cross-reactivity of NSC 109555, a potent Chk2 inhibitor,
with other kinases, supported by experimental data and detailed protocols.

NSC 109555 has been identified as a selective, ATP-competitive inhibitor of Checkpoint Kinase
2 (Chk2), a crucial serine/threonine kinase involved in the DNA damage response pathway.[1]
Inhibition of Chk2 is a promising strategy in cancer therapy, particularly in combination with
DNA-damaging agents. This guide delves into the specifics of NSC 109555's interaction with a
panel of other kinases to provide a comprehensive overview of its selectivity.

Comparative Analysis of Kinase Inhibition

The kinase inhibitory activity of NSC 109555 was evaluated against a panel of kinases. The
following table summarizes the quantitative data, showcasing the compound's selectivity

profile.
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% Inhibition at 10

Kinase Target uM IC50 (nM) Kinase Family
Chk2 100 200 CAMK
Chkl 25 >10,000 CAMK
Brk - 210 TK
c-Met - 6,000 TK
IGFR - 7,400 TK
LCK - 7,100 TK
AKT1 <50 >10,000 AGC
Aur-A <50 >10,000 Other
CDK2/A <50 >10,000 CMGC
GSK3f3 <50 >10,000 CMGC
PKA <50 >10,000 AGC
PKCa <50 >10,000 AGC
Abl <50 >10,000 TK
FGFR1 <50 >10,000 TK
KDR <50 >10,000 TK
c-Src <50 >10,000 TK
p38a <50 >10,000 CMGC
p70S6K <50 >10,000 AGC
SAPKl1c <50 >10,000 CAMK

Data sourced from Jobson, A.G., et al. Mol Pharm. 72(4), 876-884 (2007).

As the data indicates, NSC 109555 is a highly potent inhibitor of its primary target, Chk2, with
an IC50 value of 200 nM. While it demonstrates significant selectivity, some off-target activity
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was observed against Brk, a non-receptor tyrosine kinase, with an IC50 of 210 nM. Moderate
inhibition was also noted for the receptor tyrosine kinases c-Met, IGFR, and LCK at micromolar
concentrations. For the majority of the other kinases tested, including the closely related Chk1,
NSC 109555 showed minimal inhibitory activity, with IC50 values exceeding 10,000 nM.

Experimental Methodologies

The kinase profiling of NSC 109555 was conducted using a well-established and robust
method to ensure data accuracy and reliability.

In Vitro Kinase Inhibition Assay (Radiometric Filter
Binding Assay)

This assay quantifies the catalytic activity of a given kinase by measuring the incorporation of a
radiolabeled phosphate from [y-33P]ATP into a specific peptide or protein substrate. The
inhibition of this activity by a test compound is then determined.

Protocol:

o Reaction Mixture Preparation: A reaction cocktail was prepared containing the specific
kinase, its corresponding peptide substrate, and a buffer solution (typically including MgClz,
MnClz, and a buffering agent like HEPES).

o Compound Addition: NSC 109555, dissolved in DMSO, was added to the reaction mixture at
various concentrations. A control reaction with DMSO alone was also prepared.

« Initiation of Reaction: The kinase reaction was initiated by the addition of a mixture of non-
radiolabeled ATP and [y-33P]ATP. The final ATP concentration was kept at or near the Km
value for each specific kinase to ensure accurate determination of ATP-competitive inhibition.

 Incubation: The reaction mixtures were incubated at 30°C for a predetermined period,
allowing for the enzymatic transfer of the radiolabeled phosphate to the substrate.

e Reaction Termination and Substrate Capture: The reactions were stopped by the addition of
phosphoric acid. Aliquots of the terminated reactions were then spotted onto
phosphocellulose filter mats. The peptide substrates, now potentially phosphorylated, bind to
the filter, while the unincorporated [y-33P]ATP is washed away.
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o Quantification: The amount of radioactivity incorporated into the substrate on the filter mats
was quantified using a scintillation counter.

» Data Analysis: The percentage of kinase inhibition for each concentration of NSC 109555
was calculated relative to the control (DMSO) reaction. IC50 values were then determined by
plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting
the data to a sigmoidal dose-response curve.

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the Chk2 signaling pathway and the experimental workflow for
assessing kinase cross-reactivity.

phosphorylates [phosphorylates phosphorylates

Click to download full resolution via product page

Chk2 Signaling Pathway in Response to DNA Damage.
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Assay Execution Data Analysis
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Workflow for Radiometric Kinase Cross-Reactivity Assay.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast
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scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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